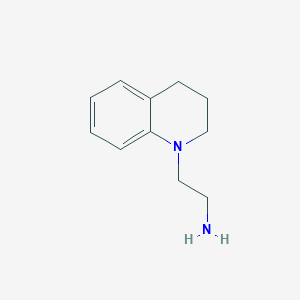![molecular formula C15H22BNO4 B1602378 N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester CAS No. 943911-66-8](/img/structure/B1602378.png)
N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester
Overview
Description
“N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It has an empirical formula of C15H22BNO4 .
Synthesis Analysis
Pinacol boronic esters, including “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester”, can be synthesized through catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
Pinacol boronic esters, including “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester”, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Scientific Research Applications
Stereospecific Functionalizations and Transformations
Boronic esters, including N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester, have been used in stereospecific functionalizations and transformations . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic esters, including N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester, have been used as reagents in this process .
Asymmetric Synthesis
Organoboron compounds, such as N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester, are of significant utility in asymmetric synthesis . They provide access to a broad array of diverse molecules with high enantioselectivity .
Hydrolysis Studies
Boronic acids and their esters, including N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester, are only marginally stable in water . Therefore, they have been used in studies to understand their susceptibility to hydrolysis .
Transesterification Studies
Boronic esters, including N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester, may be subject to transesterification with other diols . This property has been studied for potential applications in the binding to carbohydrates .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Mechanism of Action
Target of Action
The primary target of N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared The compound’s stability suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester is influenced by environmental factors. For instance, the compound is generally stable under normal conditions . It’s susceptible to hydrolysis, especially at physiological ph . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH and other conditions of the environment .
Future Directions
The future directions for “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester” and similar compounds could involve further development of protocols for functionalizing deboronation of alkyl boronic esters . Additionally, there is potential for further exploration of their use in Suzuki–Miyaura coupling and other chemical reactions .
properties
IUPAC Name |
N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(10-12)13(19)17-8-9-18/h5-7,10,18H,8-9H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVQMMBKIVZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592129 | |
| Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide | |
CAS RN |
943911-66-8 | |
| Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



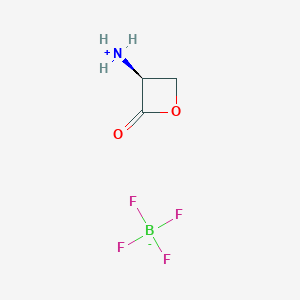
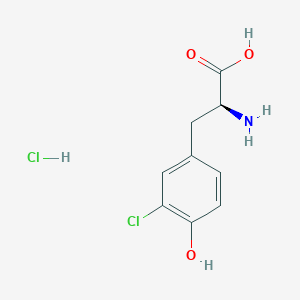
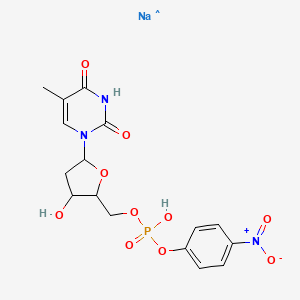
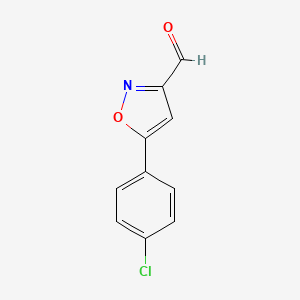
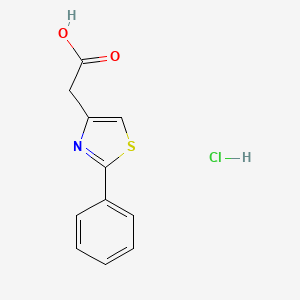
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)
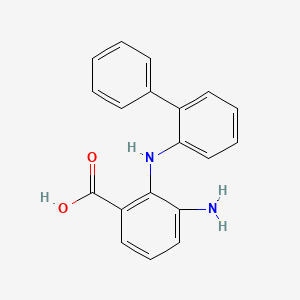
![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)

